Dasminapant
Description
Structure
2D Structure
Properties
CAS No. |
1570231-89-8 |
|---|---|
Molecular Formula |
C60H72N10O10S2 |
Molecular Weight |
1157.4 g/mol |
IUPAC Name |
(5S,8S,10aR)-3-[3-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]sulfonyl]phenyl]sulfonyl-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
InChI |
InChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1 |
InChI Key |
AKLBERUGKZNEJY-RTEPGWBGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |
Canonical SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APG-1387, APG 1387l; APG1387; SM-1387; SM 1387; SM1387. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Apg 1387 Action
Direct Binding and Proteasomal Degradation of IAP Family Proteins by APG-1387
APG-1387 exerts its pro-apoptotic effects by directly binding to and promoting the degradation of key members of the IAP family. nih.govresearchgate.netevitachem.com This interaction disrupts the ability of IAPs to suppress apoptosis.
Specificity of APG-1387 for XIAP, cIAP-1, cIAP-2, and ML-IAP
APG-1387 is characterized as a bivalent SMAC mimetic, designed to bind to specific domains within IAP proteins. It binds to both the BIR2 and BIR3 domains of IAPs. nih.govresearchgate.net This binding promotes the rapid proteasomal degradation of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). nih.govresearchgate.netnih.gov Some studies indicate that bivalent SMAC mimetics, including APG-1387, are more effective at degrading IAPs and blocking XIAP-mediated caspase inhibition compared to monovalent mimetics. nih.gov While cIAP1 and cIAP2 protein levels are rapidly degraded in the presence of APG-1387, XIAP levels may be suppressed to some extent. nih.gov ML-IAP is also a target for degradation and ubiquitylation by bivalent SMAC mimetics. explorationpub.commdpi.com
Consequences of IAP Degradation on Cellular Pathways
The degradation of cIAP1, cIAP2, and XIAP by APG-1387 has significant consequences for cellular signaling pathways, particularly those involved in cell survival and death. IAPs, including cIAP1, cIAP2, and XIAP, regulate signaling by receptors of the innate immune system by ubiquitylating their substrates, acting at the intersection of pathways leading to cell death and inflammation. f1000research.com cIAP1 and cIAP2 are potent inhibitors of the extrinsic apoptosis pathway and regulate classical and alternative signaling of NF-κB. mdpi.comwikipedia.org XIAP is known for its strong affinity for direct binding and inhibition of caspases. mdpi.com
The degradation of cIAPs by SMAC mimetics can lead to the accumulation of NFκB-inducing kinase (NIK), which activates the non-canonical NFκB pathway. f1000research.com This pathway is believed to be responsible for autocrine TNF secretion. f1000research.com In the context of XIAP deficiency, the degradation of cIAP1 and cIAP2 can lead to the formation of complex II, which, along with the ripoptosome, can activate pyroptosis. f1000research.com The absence of cIAP1 can result in RIP1 remaining non-ubiquitinated, forming a cytosolic complex with FADD and caspase-8, leading to cell death. wikipedia.org
Induction of Programmed Cell Death (Apoptosis) by APG-1387
A primary outcome of APG-1387's action is the induction of programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.netevitachem.com This is achieved through the activation of the caspase cascade and subsequent cellular dismantling.
Activation Cascade of Effector Caspases (Caspase-3, Caspase-7) and Initiator Caspases (Caspase-8, Caspase-9)
IAPs normally inhibit caspases, which are key executioners of apoptosis. By promoting IAP degradation, APG-1387 interrupts this inhibition, thereby promoting the activation of caspases. nih.govevitachem.com This process involves the activation of both initiator and effector caspases.
In the extrinsic apoptosis pathway, initiated by ligands like TNF-α or TRAIL binding to death receptors, the formation of the death-inducing signaling complex (DISC) leads to the activation of caspase-8. evitachem.comnih.gov In Type I cells, activated caspase-8 directly activates effector caspases-3 and -7. nih.gov In Type II cells, apoptosis depends on caspase-8-mediated cleavage of BID, and the subsequent release of SMAC neutralizes XIAP, permitting the activation of caspases-3 and -7. nih.gov APG-1387 enhances the signaling pathways initiated by TNF-α and TRAIL, culminating in increased caspase activity and subsequent cell death. evitachem.com
In the intrinsic apoptosis pathway, cellular stress leads to the activation of pro-apoptotic Bcl-2 proteins like Bax and Bak, triggering mitochondrial outer membrane permeabilization (MOMP). researchgate.netnih.gov This releases apoptotic factors, including Smac/DIABLO and cytochrome c, into the cytosol. researchgate.netnih.govexplorationpub.com Cytochrome c forms the apoptosome complex with Apaf-1 and procaspase-9, leading to the dimerization and activation of caspase-9. nih.gov Active caspase-9 then cleaves and activates the effector caspases, caspase-3 and caspase-7. nih.govnih.gov SMAC inhibits XIAP to facilitate the activation of procaspase-3 and -7. nih.gov APG-1387, as a SMAC mimetic, facilitates this process by antagonizing IAPs. researchgate.netevitachem.comexplorationpub.com
XIAP directly inhibits the activity of effector caspases, specifically caspase-3 and -7, by binding its BIR1-BIR2 linker region to their active sites. mdpi.com This interaction, stabilized by the BIR2 domain, restricts access to substrates. mdpi.com Additionally, the BIR3 domain of XIAP binds to caspase-9, inhibiting its activation. mdpi.com By promoting XIAP degradation, APG-1387 releases this inhibition, allowing for caspase activation. nih.govresearchgate.netevitachem.com
Cleavage of Poly (ADP-ribose) Polymerase (PARP) as an Apoptotic Marker
The activation of executioner caspases, particularly caspase-3, leads to the cleavage of numerous cellular substrates, including Poly (ADP-ribose) Polymerase (PARP). nih.gov PARP is a nuclear enzyme involved in DNA repair. Cleavage of PARP by activated caspases is considered a hallmark biochemical event of apoptosis. wikipedia.orgmdpi.com The detection of cleaved PARP is widely used as an indicator of caspase activation and ongoing apoptosis.
Facilitation of Mitochondrial Outer Membrane Permeabilization (MOMP) and Pro-apoptotic Factor Release
While APG-1387 primarily acts by targeting IAPs, its downstream effects contribute to the apoptotic cascade, including the facilitation of mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytosol. researchgate.netnih.govexplorationpub.com These factors include cytochrome c, which is essential for apoptosome formation and caspase-9 activation, and Smac/DIABLO, which further antagonizes IAPs. researchgate.netnih.govexplorationpub.com APG-1387 enhances MOMP, thereby facilitating the release of cytochrome c and other apoptogenic factors into the cytosol, further driving the apoptotic process. evitachem.com
Interplay with Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Activity in Cell Death Pathways
APG-1387's mechanism of action involves interplay with Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a crucial protein kinase that regulates both cell survival and cell death pathways, including necroptosis. frontiersin.orgresearchgate.net Studies have shown that the synergistic cell killing effects of APG-1387 in combination with other agents can be partially dependent on RIPK1 kinase activity. nih.govresearchgate.net For instance, in hepatocellular carcinoma (HCC) cells, the enhanced cell death induced by APG-1387 in combination with TNF-α or TRAIL was partially attenuated by a RIPK1 inhibitor, Necrostatin-1. nih.govresearchgate.net This suggests that while APG-1387 primarily promotes caspase-dependent apoptosis by degrading IAPs, RIPK1 also plays a role in the cell death pathways modulated by APG-1387, particularly in combination therapies. nih.govresearchgate.netnih.gov In ovarian cancer cells, APG-1387 induced RIP1- and TNFα-dependent apoptotic cell death. nih.gov This involved the downregulation of IAP proteins and the induction of a complex consisting of caspase-8, FADD, and RIP1, which drives caspase-8 activation. nih.gov
Modulation of Intracellular Signaling Pathways by APG-1387
Beyond its direct impact on IAP levels and interplay with RIPK1 in cell death, APG-1387 also modulates several intracellular signaling pathways, significantly influencing cellular fate and responses.
Activation of the Non-Canonical NF-κB Signaling Pathway
APG-1387 treatment has been shown to activate the non-canonical NF-κB signaling pathway. nih.govresearchgate.net This activation is characterized by the accumulation of NF-κB inducing kinase (NIK) and the subsequent processing of p100 to NF-κB2/p52. nih.govresearchgate.net This effect has been observed in various cell lines, including HCC cells and CD4+ T cell line models of HIV latency, in a dose- and time-dependent manner. nih.govnih.govresearchgate.net Activation of the non-canonical NF-κB pathway by SMAC mimetics like APG-1387 can influence cellular responses, including potentially contributing to resistance mechanisms or modulating immune responses. nih.govnih.govmdpi.com
Influence on Ubiquitin-Dependent Signaling Cascades
As an IAP antagonist, APG-1387 significantly influences ubiquitin-dependent signaling cascades. ontosight.airesearchgate.net IAPs, particularly cIAP1 and cIAP2, function as E3 ubiquitin ligases that regulate the ubiquitination of various proteins, including components of cell death and survival pathways. researchgate.netdrugbank.com By promoting the proteasomal degradation of cIAP1 and cIAP2, APG-1387 disrupts their E3 ubiquitin ligase activity. nih.govevitachem.com This disruption impacts the ubiquitination status of downstream targets, thereby modulating signaling cascades that control apoptosis, inflammation, and cell survival. researchgate.netdrugbank.com For example, the ubiquitination of RIPK1 is crucial for regulating its role in NF-κB activation and cell death. frontiersin.orgresearchgate.net The degradation of cIAPs by APG-1387 can alter the ubiquitination patterns of RIPK1 and other proteins, influencing the balance between cell survival and death signals. frontiersin.orgresearchgate.net
Sensitization to Tumor Necrosis Factor-alpha (TNF-α) and TNF-related Apoptosis-Inducing Ligand (TRAIL)-Mediated Cell Death
A significant effect of APG-1387 is its ability to sensitize cells to apoptosis induced by TNF-α and TRAIL. nih.govnih.govevitachem.comresearchgate.net While APG-1387 alone may have only modest effects on cell viability and apoptosis in some cell lines, its combination with TNF-α or TRAIL leads to a significant reduction in cell viability and proliferation, along with increased apoptosis. nih.govresearchgate.net This synergistic effect has been demonstrated in various cell types, including HCC cells and ovarian cancer cells. nih.govresearchgate.netnih.gov The sensitization is attributed to APG-1387's ability to degrade IAPs, which otherwise inhibit caspase activation, a key step in TNF-α and TRAIL-mediated apoptosis. nih.govevitachem.comnih.gov The combination treatment enhances the activation of caspases, such as caspase-8, -9, and -3, leading to increased apoptosis. nih.govresearchgate.net This synergistic killing effect is caspase-dependent. nih.govresearchgate.net
Data Table: Synergistic Effects of APG-1387 with TNF-α or TRAIL
| Cell Line | APG-1387 Alone | APG-1387 + TNF-α | APG-1387 + TRAIL | Key Finding | Source |
| HepG2 | Modest effect | Significant killing | Significant killing | Synergistic reduction in viability and proliferation, induced apoptosis. | nih.gov |
| HCCLM3 | Modest effect | Significant killing | Significant killing | Synergistic reduction in viability and proliferation, induced apoptosis. | nih.gov |
| SKOV3 | Potent inhibition | Not specified | Not specified | Potent inhibitory effect on growth and clonogenic survival. nih.gov | nih.gov |
Note: Data on the extent of synergy (e.g., fold increase in apoptosis) can vary depending on the specific experimental conditions, concentrations, and cell lines used in different studies.
The mechanism underlying this sensitization involves the formation of death-inducing signaling complexes (DISC) upon TNF-α or TRAIL binding to their receptors. explorationpub.com IAPs can interfere with DISC formation and caspase activation. nih.gov By degrading IAPs, APG-1387 promotes efficient DISC formation and caspase activation, thereby lowering the threshold for TNF-α and TRAIL-induced apoptosis. nih.govevitachem.comnih.gov
Immunomodulatory Effects of Apg 1387 in Preclinical Research
Enhancement of Host Immune Responses in Disease Models
APG-1387 has shown the capacity to enhance host immune responses, particularly in challenging disease microenvironments characterized by immune tolerance. ascentage.com
Augmentation of Antigen-Specific T Cell Responses (CD4+ and CD8+ Lymphocytes)
Research indicates that APG-1387 treatment can enhance antigen-specific T cell responses, including both CD4+ and CD8+ lymphocytes. ascentage.commednexus.org In mouse models of chronic HBV infection, APG-1387 treatment was associated with an upregulation in the frequency and function of intrahepatic HBV-specific CD4+ and CD8+ T cells. ascentage.commednexus.org This effect on T cell responses appears to be crucial for the observed viral clearance in these models, as depletion of either CD4+ or CD8+ T cells completely blocked the HBV clearance effect of APG-1387. mednexus.org Furthermore, in preclinical cancer models, APG-1387 has been shown to enhance human peripheral blood mononuclear cell (PBMC) co-stimulation of anti-CD3 and anti-CD28, leading to T cell proliferation in vitro. aacrjournals.orgresearchgate.net In syngeneic tumor tissues, combination treatment with APG-1387 and an anti-PD-1 antibody resulted in an increase in CD3+ and CD8+ T cell populations. aacrjournals.orgresearchgate.net APG-1387 has also been shown to positively regulate T cells in vitro by reducing regulatory T (Treg) cell differentiation and downregulating PD-1 expression on CD4+ T cells. nih.govnih.gov
Overcoming Immune Tolerance in Disease Microenvironments
A significant finding in preclinical studies is the ability of APG-1387 to help break immune tolerance, particularly in the context of chronic infections like HBV. ascentage.com In HBV mouse models, APG-1387 treatment was shown to disrupt the immune tolerance microenvironment in the liver. ascentage.com This effect is believed to induce a transformation from a "chronic" infection immune status to an "acute" infection immune status, ultimately leading to HBV clearance. ascentage.com The enhancement of HBV-specific T cell responses by APG-1387 contributes to overcoming this tolerance. ascentage.com
Cytokine and Chemokine Induction Leading to Immune Cell Recruitment
APG-1387's immunomodulatory effects also involve the induction of various cytokines and chemokines, which play a role in immune cell recruitment and activation. ascentage.comasco.org
Upregulation of Pro-inflammatory and Regulatory Cytokines (e.g., IL-12, IFN-γ, IL-10) and Chemokines (e.g., IP-10, MCP-1)
Preclinical data indicate that APG-1387 treatment can lead to an increase in the levels of certain cytokines and chemokines. ascentage.comasco.org In studies, increases in cytokines such as IL-12 and IFN-γ have been observed after treatment with APG-1387. ascentage.comprnewswire.com Preliminary results from analyses in human plasma samples from a phase I study also indicated that IL-12, IP-10, and MCP-1 were significantly increased after APG-1387 treatment, suggesting potential effects on host immune responses. asco.org In vitro studies using tumor cells treated with APG-1387 have also shown the release of cytokines like IFN-γ, IL-5, IL-12p70, and TNF-α. nih.gov These cytokines are considered necessary for T-cell proliferation and function. nih.gov
Here is a summary of observed cytokine and chemokine changes:
| Molecule | Type | Observed Change (Preclinical) | Relevant Source Indices |
| IL-12 | Cytokine | Increased | ascentage.comascentage.comasco.orgprnewswire.comnih.govnih.gov |
| IFN-γ | Cytokine | Increased | ascentage.comascentage.comprnewswire.comnih.gov |
| IL-10 | Cytokine | Mentioned in context of immune response, but direct upregulation by APG-1387 not explicitly detailed in provided snippets | nih.gov |
| IP-10 | Chemokine | Increased | asco.org |
| MCP-1 | Chemokine | Increased | asco.org |
| IL-5 | Cytokine | Increased (from tumor cells) | nih.gov |
| TNF-α | Cytokine | Increased (from tumor cells) | nih.gov |
Potentiation of Natural Killer (NK) Cell-Mediated Cytotoxicity and Anti-tumor Activity
APG-1387 has been shown to enhance the activity of Natural Killer (NK) cells. nih.govnih.govspringermedizin.deresearchgate.netfrontiersin.org In vitro studies have demonstrated that APG-1387 can induce the activation of NK cells. nih.govresearchgate.net Furthermore, APG-1387 has been shown to promote the killing effect of NK cells on hepatocellular carcinoma (HCC) cells in vitro and in vivo. nih.govfrontiersin.org This potentiation of NK cell-mediated cytotoxicity contributes to the anti-tumor potential of APG-1387, particularly when used in combination therapies. nih.govfrontiersin.org
Orchestration of Specific Immune Cell Infiltration (e.g., CD3+ NK1.1+ cells) into Disease Sites
Preclinical studies suggest that APG-1387 can influence the infiltration of specific immune cell populations into disease sites, such as tumors. nih.govnih.govresearchgate.net Notably, APG-1387 has been found to upregulate tumor-infiltrating CD3+ NK1.1+ cells, often referred to as NKT cells, by nearly 2-fold in certain mouse tumor models. nih.govnih.govresearchgate.net This increased recruitment of CD3+ NK1.1+ cells is attributed, at least in part, to the promotion of tumor cell secretion of IL-12 by APG-1387. nih.govnih.gov Blocking IL-12 secretion has been shown to abrogate the synergistic effects observed with APG-1387 and anti-PD-1 antibody combination therapy, highlighting the importance of IL-12-mediated recruitment of these cells. nih.govnih.gov The infiltration of CD3+ NK1.1+ cells into the tumor microenvironment appears to play a crucial role in mediating the synergistic anti-tumor effects of APG-1387 in combination treatments. nih.govresearchgate.net
Synergistic Interactions with Immunotherapeutic Agents
Preclinical studies have explored the potential for APG-1387 to act synergistically with other immunotherapeutic agents, particularly immune checkpoint inhibitors. nih.govaacrjournals.orgprnewswire.com This synergistic effect is attributed to APG-1387's ability to modulate tumor immunity. nih.gov
Combination Strategies with Immune Checkpoint Inhibitors (e.g., Anti-PD-1 Antibodies, Pembrolizumab)
The combination of APG-1387 with anti-PD-1 antibodies has demonstrated synergistic antitumor effects in various syngeneic mouse tumor models, including ovarian cancer (ID8) and colon cancer (MC38). nih.govnih.gov In the MC38 model, the combination treatment significantly inhibited tumor growth and increased the survival rate of tumor-bearing animals. nih.govnih.gov Preclinical results strongly support the notion that combining APG-1387 with anti-PD-1 antibodies is a promising approach for cancer therapy. asco.org
A Phase Ib/II clinical trial investigating the combination of APG-1387 and pembrolizumab (B1139204) is currently ongoing in the United States. ascentage.comprnewswire.com Another clinical collaboration is exploring the synergy of APG-1387 with toripalimab, another anti-PD-1 therapy, in solid and hematological tumors in China. prnewswire.combiospectrumasia.com Preclinical studies with toripalimab have also shown that APG-1387 has a synergistic antitumor effect when combined with PD-1 blockade. nih.govresearchgate.net
Preclinical data has indicated that APG-1387 can enhance the effect of anti-PD-1 antibody therapy. aacrjournals.orgresearchgate.net
Preclinical Antitumor Effects of APG-1387 and Anti-PD-1 Combination
| Model | Treatment Combination | Antitumor Effect | Survival Rate | Citation |
| MC38 (Colon Cancer) | APG-1387 + Anti-PD-1 antibody | Significant growth inhibition | Increased | nih.govnih.gov |
| ID8 (Ovarian Cancer) | APG-1387 + Anti-PD-1 antibody | Synergistic effects | Not specified | nih.govnih.gov |
| Syngeneic Tumor Models | APG-1387 + Anti-PD-1 antibody | Synergistic effect | Not specified | aacrjournals.orgresearchgate.net |
Mechanisms Underlying the Conversion of "Cold" to "Hot" Immunological Tumor Microenvironments
APG-1387 has the potential to transform immunologically "cold" tumors into "hot" ones. nih.govnih.govresearchgate.netteaserclub.com This conversion involves the recruitment of immune cells into the tumor microenvironment. nih.govnih.govresearchgate.net
One of the key mechanisms identified is the upregulation of tumor-infiltrating CD3 + NK1.1 + cells. nih.govnih.gov Preclinical studies showed that APG-1387 treatment led to a nearly 2-fold increase in these cells in the MC38 model. nih.govnih.gov This recruitment is attributed to the promotion of tumor cell secretion of IL-12. nih.govnih.gov Blocking IL-12 secretion in preclinical models abrogated the synergistic effects observed with the combination of APG-1387 and anti-PD-1 antibody, highlighting the crucial role of IL-12 in this mechanism. nih.govnih.govresearchgate.net
Furthermore, in syngeneic tumor tissues, the combination treatment with APG-1387 and anti-PD-1 antibody resulted in an increase in CD3+ and CD8+ T cell populations and a decrease in regulatory T cell (Treg) populations. aacrjournals.orgresearchgate.net These changes in the immune cell composition within the tumor microenvironment contribute to a more pro-inflammatory and anti-tumorigenic environment, characteristic of a "hot" tumor. aacrjournals.orgresearchgate.net
IAP antagonists, including APG-1387, can induce antitumor immunity by promoting the noncanonical NF-κB pathway, which can lead to the secretion of type I interferon from nonmutated tumor cells. nih.govresearchgate.net This further contributes to the immune-modulatory effects and the potential to convert a "cold" tumor microenvironment to a "hot" one.
Comprehensive Preclinical Efficacy Studies of Apg 1387 in Diverse Disease Models
Oncological Disease Models
Preclinical research has demonstrated the potential of APG-1387 in targeting various cancers, including hepatocellular carcinoma and ovarian cancer. These studies have provided insights into the mechanisms by which APG-1387 exerts its anti-tumor effects, both alone and in combination with other therapeutic modalities.
Hepatocellular Carcinoma (HCC) Research
Hepatocellular carcinoma (HCC) is a primary liver malignancy with limited effective molecularly-targeted therapies mdpi.com. Preclinical studies have investigated the efficacy of APG-1387 in HCC models, focusing on its ability to induce apoptosis and modulate the immune response.
Studies have shown that while APG-1387 treatment alone may have only a modest effect on the viability and apoptosis of HCC cells in vitro, it can significantly sensitize these cells to apoptosis induced by cytokines such as tumor necrosis factor-alpha (TNF-α) and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) frontiersin.orgnih.gov. This synergistic effect has been observed in various HCC cell lines, including HepG2 and HCCLM3 cells, which exhibit cancer stem cell-like properties frontiersin.orgnih.gov. The synergistic killing effects were found to be caspase-dependent and partially reliant on RIPK1 kinase activity frontiersin.orgnih.gov. APG-1387 treatment led to a rapid degradation of cIAP1 and cIAP2 proteins in HCC cell lines frontiersin.org.
| Cell Line | Treatment | Effect on Cell Viability/Proliferation | Effect on Apoptosis | Reference |
| HepG2 | APG-1387 alone | Modest effect | Modest effect | frontiersin.orgnih.gov |
| HepG2 | APG-1387 + TNF-α | Significantly reduced | Induced | frontiersin.orgnih.gov |
| HepG2 | APG-1387 + TRAIL | Significantly reduced | Induced | frontiersin.orgnih.gov |
| HCCLM3 | APG-1387 alone | Modest effect | Modest effect | frontiersin.orgnih.gov |
| HCCLM3 | APG-1387 + TNF-α | Significantly reduced | Induced | frontiersin.orgnih.gov |
| HCCLM3 | APG-1387 + TRAIL | Significantly reduced | Induced | frontiersin.orgnih.gov |
APG-1387 has also demonstrated the ability to enhance the killing effect of Natural Killer (NK) cells on HCC cells in vitro and in vivo frontiersin.orgnih.gov. NK cells are a crucial component of the innate immune response against tumors, including HCC frontiersin.org. Studies in HCC xenograft models have shown that the combination therapy of APG-1387 and NK cells significantly inhibited tumor growth by inducing cell apoptosis frontiersin.orgnih.gov. APG-1387 sensitized HCCLM3 tumors towards NK cell-mediated killing in mice glpbio.commedchemexpress.com. This suggests that combining SMAC mimetics like APG-1387 with NK cell-based immunotherapy could be a promising anti-tumor strategy for HCC frontiersin.org.
| Model | Treatment | Effect on Tumor Growth | Mechanism Observed | Reference |
| HCC Xenograft (mice) | APG-1387 + NK cells | Significantly inhibited | Induction of cell apoptosis | frontiersin.orgnih.gov |
| HCCLM3 xenograft mice | APG-1387 | Some anti-tumor effect | N/A | glpbio.commedchemexpress.com |
| HCCLM3 xenograft mice | APG-1387 + NK cells | Sensitized tumors | NK cell-mediated killing | glpbio.commedchemexpress.com |
Ovarian Cancer Investigation
Ovarian cancer is a deadly disease where IAPs are frequently dysregulated and their overexpression is correlated with tumorigenesis, treatment resistance, and poor prognosis nih.gov. Preclinical studies have explored the effects of APG-1387 on ovarian cancer cells, focusing on its impact on proliferation, survival, and its interaction with autophagy.
APG-1387 has demonstrated a potent inhibitory effect on ovarian cancer cell growth and clonogenic cell survival in preclinical studies nih.govresearchgate.net. Cell viability assays, such as the CCK-8 assay, have shown that APG-1387 can significantly suppress the growth of ovarian cancer cells in a dose-dependent manner nih.govresearchgate.net. Colony formation assays have further revealed that APG-1387 strongly decreases the survival of ovarian cancer cells researchgate.net. APG-1387 has been shown to induce apoptosis in ovarian cancer cells, which contributes to its inhibitory effects on proliferation and survival nih.govresearchgate.net. This apoptotic cell death is mediated through the downregulation of IAPs and the induction of the caspase-8/FADD/RIP1 complex, leading to caspase-8 activation nih.gov.
| Cell Line | Assay | Effect of APG-1387 Treatment | Reference |
| SKOV3 | CCK-8 (Cell Viability) | Inhibited proliferation (dose-dependent) | nih.govresearchgate.net |
| OVCAR3 | CCK-8 (Cell Viability) | Inhibited proliferation (dose-dependent) | nih.govresearchgate.net |
| SKOV3 | Colony Formation | Strongly decreased clonogenic survival | researchgate.net |
| OVCAR3 | Colony Formation | Strongly decreased clonogenic survival | nih.gov |
| SKOV3 | Apoptosis analysis | Induced apoptosis | researchgate.net |
| OVCAR3 | Apoptosis analysis | Induced apoptosis | nih.gov |
Preclinical investigations into the effects of APG-1387 on ovarian cancer cells have also explored the role of autophagy. Studies have indicated that APG-1387 can induce autophagy in ovarian cancer cells nih.govnih.govresearchgate.net. Interestingly, this autophagy appears to be cytoprotective, meaning it plays a role in protecting cell survival while APG-1387 is simultaneously triggering apoptosis nih.govnih.govnih.gov. Inhibition of autophagy has been shown to enhance APG-1387-induced apoptotic cell death in ovarian cancer cells nih.govnih.govresearchgate.netnih.gov. This suggests that modulating autophagy could be a strategy to potentiate the cytotoxic effects of APG-1387 in ovarian cancer treatment nih.govnih.gov.
| Cellular Process | Effect of APG-1387 | Impact on APG-1387 Cytotoxicity (when modulated) | Reference |
| Apoptosis | Induced | N/A | nih.govresearchgate.netnih.gov |
| Autophagy | Induced | Inhibition enhances apoptosis | nih.govnih.govresearchgate.netnih.gov |
Nasopharyngeal Carcinoma (NPC) Studies
Nasopharyngeal carcinoma (NPC) is a prevalent malignancy in certain geographic regions semanticscholar.orgaacrjournals.org. Cancer stem cells (CSCs) are considered significant contributors to treatment resistance, tumor recurrence, and metastasis in NPC, partly due to their ability to evade apoptosis aacrjournals.org.
Anti-Proliferative Effects on NPC Cancer Stem Cells
Research indicates that XIAP is overexpressed in NPC cell lines with enhanced stem cell characteristics, such as higher side population (SP) and CD44+ populations, and increased abilities for sphere-formation and metastasis aacrjournals.org. XIAP knockdown has been shown to reduce these CSC populations and abilities aacrjournals.org. APG-1387, a Smac mimetic, has demonstrated an anti-tumor effect on nasopharyngeal carcinoma cancer stem cells by promoting the degradation of cIAP1/2 and XIAP medkoo.comsemanticscholar.orgaacrjournals.orgtargetmol.com. Studies have shown that APG-1387 can decrease the protein level of Sox2 and the percentage of SP cells in NPC cell lines semanticscholar.org.
Enhanced Chemo-sensitization of NPC Cells to Conventional Chemotherapeutic Agents (e.g., CDDP, 5-FU)
Further preclinical investigations have revealed that APG-1387 enhances the chemosensitivity and promotes apoptosis in combination with conventional chemotherapy drugs like Cisplatin (CDDP) and 5-Fluorouracil (5-FU) in NPC, both in vitro and in vivo medkoo.comsemanticscholar.orgaacrjournals.orgtargetmol.com. Loss of XIAP also enhances the sensitivity of NPC cells to CDDP and 5-FU aacrjournals.org. In primary xenograft tumor models, APG-1387 alone reduced tumor growth, and this effect was synergistically enhanced when combined with 5-FU or Cisplatin, leading to a significant reduction in tumor growth mdpi.com. Secondary xenografts also exhibited significantly slower growth following treatment with APG-1387, either as a single agent or in combination with 5-FU or Cisplatin, suggesting at least a partial eradication of CSCs mdpi.com.
Pancreatic Adenocarcinoma Research
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with limited treatment options researchgate.net. Targeting IAPs has been reported to effectively inhibit tumor growth in preclinical models of pancreatic cancer aacrjournals.orgresearchgate.net.
Anti-tumor Activity in Patient-Derived Xenograft (PDX) Models
Studies utilizing patient-derived xenograft (PDX) models have evaluated the anti-tumor activity of APG-1387 aacrjournals.orgresearchgate.netgoogle.comprnewswire.comlarvol.com. An avatar mouse trial using pancreatic cancer PDXs was conducted to assess the activity of APG-1387 in combination with other targeted therapies aacrjournals.orgresearchgate.net.
Synergistic Therapeutic Potential with PARP Inhibitors (e.g., Olaparib)
Preclinical results suggest that APG-1387 has potential synergistic antitumor effects when combined with PARP inhibitors, such as Olaparib (B1684210), in pancreatic cancers with BRCA1/2 mutations aacrjournals.orgresearchgate.netgoogle.comprnewswire.comlarvol.com. In PDX models carrying BRCA1/2 mutations, APG-1387 improved the antitumor activity of Olaparib in a significant percentage of models, resulting in a reduction in tumor growth aacrjournals.orgresearchgate.net. Synergy of this combination was further confirmed in follow-up studies aacrjournals.orgresearchgate.net.
Interactive Table 1: APG-1387 and Olaparib Combination Efficacy in BRCA1/2 Mutant PDX Models
| Combination Treatment | Number of BRCA1/2 Mutant PDXs | PDXs with Improved Antitumor Activity (%) | Reduction in T/C (%) Value | Outcome |
| APG-1387 + Olaparib | 6 | 67% (4 out of 6) | 44% | Improved antitumor activity, including one partial tumor regression |
Synergistic Therapeutic Potential with MEK Inhibitors (e.g., Trametinib)
APG-1387 also demonstrated potential synergistic therapeutic potential when combined with MEK inhibitors, such as Trametinib (B1684009), in pancreatic cancers with KRAS mutations aacrjournals.orgresearchgate.netgoogle.comprnewswire.com. In KRAS mutant PDX models, the combination of APG-1387 and Trametinib improved antitumor activity in a subset of models, leading to a reduction in the T/C value aacrjournals.orgresearchgate.net. Synergy of this combination was also confirmed in follow-up efficacy studies aacrjournals.orgresearchgate.net.
Interactive Table 2: APG-1387 and Trametinib Combination Efficacy in KRAS Mutant PDX Models
| Combination Treatment | Number of KRAS Mutant PDXs | PDXs with Improved Antitumor Activity (%) | Reduction in T/C (%) Value |
| APG-1387 + Trametinib | 9 | 44% (4 out of 9) | 34% |
The molecular mechanisms underlying the observed synergy with both PARP and MEK inhibitors are currently under investigation aacrjournals.orgresearchgate.netlarvol.com. These preclinical findings provide a scientific rationale for the future clinical development of APG-1387 in combination with PARP inhibitors for BRCA1/2 mutant pancreatic cancers and with MEK inhibitors for KRAS mutant pancreatic cancers aacrjournals.orgresearchgate.netlarvol.com.
Triple Negative Breast Cancer (TNBC) Studies
Combination Therapies with DR5 Agonist Monoclonal Antibodies in Xenograft Models
Preclinical studies have explored the efficacy of APG-1387 in combination with Death Receptor 5 (DR5) agonist monoclonal antibodies in xenograft models, including those derived from TNBC cell lines such as MDA-MB-231 and 2LMP. Anti-tumor activity was observed when APG-1387 was used alongside the DR5 monoclonal antibody, CTB-006, in these models frontiersin.orgnih.gov. This suggests that combining IAP antagonism with DR5 activation may enhance the apoptotic response in TNBC.
Evaluation in Other Solid Tumor Syngeneic Models (e.g., Colorectal Carcinoma, Malignant Melanoma, Liver Cancer)
APG-1387 has been evaluated in various syngeneic mouse models of solid tumors, which are valuable for assessing the impact of a therapy on an intact immune system iitri.org. Studies utilizing models of colorectal cancer (MC38), malignant melanoma (B16), and liver cancer (Hepa1-6) have investigated the effects of APG-1387, particularly in combination with anti-PD-1 antibodies nih.govnih.gov.
In the MC38 colorectal cancer model, the combination of APG-1387 and anti-PD-1 antibody demonstrated synergistic anti-tumor effects, resulting in significantly inhibited tumor growth and increased survival rates in tumor-bearing animals nih.govnih.gov. APG-1387 was found to upregulate tumor-infiltrating CD3+ NK1.1+ cells and promote the secretion of IL-12 from tumor cells, contributing to the synergistic effect nih.govnih.gov. Blocking IL-12 secretion abrogated the synergistic effects observed with the combination therapy in both MC38 and ID8 ovarian cancer models nih.govnih.gov. These findings suggest that APG-1387 may help turn "cold tumors" into "hot" ones by recruiting immune cells nih.govnih.gov.
While specific detailed research findings and data tables for APG-1387 as a single agent or in combination with DR5 agonists in these syngeneic models were not extensively detailed in the search results, the studies highlight the potential for APG-1387 to exert anti-tumor effects and modulate the tumor microenvironment, particularly in combination with immunotherapy nih.govnih.gov.
Chronic Hepatitis B (CHB) Viral Models
Clearance of Hepatitis B Virus (HBV) Infection in Murine Models
Preclinical studies have demonstrated that APG-1387 is capable of clearing chronic HBV infection in various mouse models ascentage.comresearchgate.netmednexus.orgidcmjournal.orgprnewswire.com. APG-1387 showed strong antiviral activity and effectively eliminated HBsAg and viral DNA in HBV persistent animals with single agent and weekly dosing nih.gov.
Mechanisms of Viral Clearance via Apoptosis and Immunoregulation
The mechanism by which APG-1387 clears HBV infection involves both the induction of apoptosis and immunoregulation ascentage.comnih.govresearchgate.netmednexus.orgidcmjournal.org. APG-1387 degrades liver cIAPs, which sensitizes HBV-infected hepatocytes to immune-mediated cell killing, thus promoting the clearance of viral DNA and antigens by HBV-specific T cells nih.gov.
APG-1387 treatment has been shown to enhance HBV-specific T cell responses and disrupt the immune tolerant microenvironment in the liver of HBV mouse models ascentage.com. This effect can lead to the transformation of a "chronic" infection immune status to an "acute" infection immune status, resulting in HBV clearance ascentage.com. The clearance mechanism is linked to the upregulation of the frequency and function of intrahepatic HBV-specific CD4+ and CD8+ T cells ascentage.comresearchgate.netmednexus.org. Studies in TNFα, CD4, or CD8 deficiency mice showed that APG-1387 was unable to clear HBV in these models, further supporting the role of these immune components in its mechanism of action ascentage.comresearchgate.netmednexus.org. Gene Set Enrichment Analysis of RNA-seq data indicated that multiple immune-related genes were upregulated by APG-1387, similar to those induced during HBV clearance in chimpanzees ascentage.com.
Efficacy Enhancement through Combination with Nucleos(t)ide Analogues
The efficacy of APG-1387 in CHB models can be enhanced through combination with nucleos(t)ide analogues (NAs) ascentage.comprnewswire.comhkexnews.hk. Clinical study data suggests that APG-1387 has anti-HBV activity and demonstrates synergistic effects when combined with sequential NA treatment, such as entecavir (B133710) ascentage.comprnewswire.comhkexnews.hkclinconnect.iolarvol.com. These findings provide a rationale for the continued development of APG-1387 in combination with other agents for the functional cure of CHB ascentage.comprnewswire.comhkexnews.hk.
Advanced Research Methodologies and Experimental Approaches Applied to Apg 1387
In Vitro Cellular and Biochemical Assays
The cytotoxic and antiproliferative effects of APG-1387 have been rigorously quantified using various in vitro assays. The Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for determining the number of viable cells, has been widely employed. dojindo.combosterbio.com In studies involving ovarian cancer cell lines SKOV3 and OVCAR3, the CCK-8 assay revealed that APG-1387 significantly suppressed cell growth in a dose- and time-dependent manner. nih.gov For instance, after 72 hours of treatment, the EC50 values were determined to be 0.097 μM for SKOV3 cells and 0.2113 μM for OVCAR3 cells. nih.govresearchgate.net
Similarly, in hepatocellular carcinoma (HCC) cell lines HepG2 and HCCLM3, CCK-8 assays were used to evaluate cell viability following treatment with APG-1387, both alone and in combination with other agents like TNF-α or TRAIL. nih.gov While APG-1387 monotherapy showed limited effects on the viability of these specific HCC cells, its combination with TNF-α or TRAIL led to a significant reduction in cell viability. nih.govfrontiersin.org
Complementing the viability assays, colony formation assays have been utilized to assess the long-term impact of APG-1387 on the proliferative capacity and survival of cancer cells. In ovarian cancer cells, an increase in APG-1387 concentration led to a corresponding decrease in the number of cell clones, indicating potent inhibition of clonogenic cell survival. nih.gov Likewise, in HCC cell lines, the combination of APG-1387 with TNF-α or TRAIL resulted in a greater inhibition of colony formation compared to single-agent treatment, demonstrating a long-term inhibitory effect on cancer cell survival and proliferation. nih.gov
Table 1: Effect of APG-1387 on Ovarian Cancer Cell Viability (72h Treatment)
| Cell Line | EC50 Value | Assay Used |
|---|---|---|
| SKOV3 | 0.097 µM | CCK-8 |
| OVCAR3 | 0.2113 µM | CCK-8 |
To investigate the pro-apoptotic mechanism of APG-1387, researchers have employed methods to detect and quantify programmed cell death. Flow cytometry, combined with Annexin-V and 7-Aminoactinomycin D (7-AAD) staining, is a standard technique used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.netnih.govthermofisher.cn
In a study on hepatocellular carcinoma, flow cytometry with Annexin-V/7-AAD staining demonstrated that APG-1387 sensitized HepG2 cells to apoptosis induced by TNF-α or TRAIL. nih.gov This combination treatment led to an increase in both apoptotic (Annexin V+) and necrotic (Annexin V+/7-AAD+) cell populations. nih.gov
The activation of caspases, a family of proteases that are central to the execution of apoptosis, is another key indicator of this cell death pathway. mdpi.com Caspase activity assays have been utilized to confirm the role of these enzymes in APG-1387-induced cell death. nih.gov Studies have shown that the synergistic killing effects of APG-1387 in combination with TNF-α or TRAIL in HCC cells are caspase-dependent. nih.govfrontiersin.org This was further confirmed by the observation that a pan-caspase inhibitor, Z-VAD-FMK, could completely attenuate the induced cell death. nih.govresearchgate.net
Western blotting is a fundamental technique used to detect specific proteins in a sample and has been instrumental in dissecting the molecular effects of APG-1387. labxchange.org This method has been used to confirm that APG-1387 induces the degradation of IAP proteins, including cIAP-1, cIAP-2, and XIAP, in a dose- and time-dependent manner in various cancer cell lines. nih.govmedchemexpress.eu Furthermore, Western blot analysis has revealed that treatment with APG-1387, particularly in combination with TNF-α or TRAIL, leads to the processing of caspase-3, -8, and -9 into their active forms and the subsequent cleavage of PARP, a hallmark of apoptosis. nih.govaacrjournals.org
Co-immunoprecipitation (Co-IP) is an advanced technique used to study protein-protein interactions. labxchange.org In the context of APG-1387 research in ovarian cancer, Co-IP was employed to investigate the formation of the "ripoptosome," a death-inducing signaling complex. nih.gov These experiments demonstrated that APG-1387 treatment leads to the formation of a complex containing RIP1, FADD, and caspase-8, which drives the activation of caspase-8 and subsequent apoptosis. nih.gov
Table 2: Key Protein Changes Observed with APG-1387 Treatment via Western Blot
| Protein | Change Observed | Cancer Type |
|---|---|---|
| cIAP1 | Decreased Expression/Degradation | Ovarian, HCC |
| cIAP2 | Decreased Expression/Degradation | HCC |
| XIAP | Decreased Expression/Degradation | Ovarian, HCC |
| Cleaved Caspase-3 | Increased Expression | Ovarian, HCC |
| Cleaved Caspase-8 | Increased Expression | Ovarian, HCC |
| Cleaved PARP | Increased Expression | Ovarian, HCC |
| RIP1 | Downregulation | Ovarian |
| NF-κB1/p50 | Activation | Ovarian |
| NF-κB2/p52 | Activation | Ovarian, HCC |
To gain a broader understanding of the cellular pathways modulated by APG-1387, transcriptomic analyses such as RNA-sequencing (RNA-seq) are utilized. elsevierpure.commdpi.com RNA-seq provides a comprehensive snapshot of the gene expression profile of cells under specific conditions. In one study, RNA expression profiling of activated peripheral blood mononuclear cells (PBMCs) treated with APG-1387 suggested a significant upregulation of interferon-gamma (IFN-γ). nih.gov
Following the identification of differentially expressed genes via RNA-seq, Gene Set Enrichment Analysis (GSEA) is often performed. rnabio.orgresearchgate.net This computational method determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states. sc-best-practices.org While specific GSEA results for APG-1387's direct impact on cancer cell pathways are not extensively detailed in the provided context, the upregulation of IFN-γ in immune cells points towards an immunomodulatory role, which is a critical aspect of its anticancer activity. nih.gov
In Vivo Animal Models for Preclinical Evaluation
To assess the antitumor efficacy of APG-1387 in a living organism, human cancer xenograft models are a cornerstone of preclinical research. nih.govresearchgate.net These models involve the transplantation of human tumor cells into immunodeficient mice. aacrjournals.orgresearchgate.net The antiproliferative and antitumor activities of APG-1387 have been well-documented in a variety of xenograft tumor models. aacrjournals.orgnih.gov
Studies have demonstrated that APG-1387 exhibits potent antitumor activity against established human ovarian cancer xenografts. nih.gov It has also shown significant antitumor effects as a single agent in nasopharyngeal carcinoma xenograft models. frontiersin.org In a hepatocellular carcinoma xenograft model, APG-1387 was shown to sensitize tumors to the killing effects of natural killer (NK) cells. nih.govmedchemexpress.eu Mechanistically, analysis of these xenograft tumors confirmed that APG-1387 induces the degradation of cIAP-1 and XIAP proteins and activates caspase-3, leading to apoptosis in vivo. aacrjournals.orgresearchgate.net
Application of Immunocompetent Syngeneic Mouse Models
Immunocompetent syngeneic mouse models, which utilize mice with a fully functional immune system, have been pivotal in understanding the immunomodulatory effects of APG-1387, particularly in combination with immunotherapy. In a notable study, the synergistic antitumor effects of APG-1387 with an anti-PD-1 antibody were evaluated in syngeneic mouse models of ovarian (ID8), colon (MC38), malignant melanoma (B16), and liver (Hepa1-6) cancer.
The combination therapy demonstrated significant synergistic antitumor effects in the ID8 ovarian and MC38 colon cancer models. nih.gov In the MC38 model, the combination of APG-1387 and the anti-PD-1 antibody led to a significant inhibition of tumor growth and an increased survival rate of the tumor-bearing animals. nih.gov This enhanced efficacy was attributed to a nearly two-fold increase in tumor-infiltrating CD3+ NK1.1+ cells, which was promoted by the tumor cell secretion of IL-12. nih.gov Further investigation revealed that blocking IL-12 secretion nullified the synergistic effects of the combination therapy in both the MC38 and ID8 models, highlighting the critical role of this cytokine in the observed anti-tumor activity. nih.gov These findings suggest that APG-1387 can potentially convert "cold tumors," which are typically unresponsive to immune checkpoint inhibitors, into "hot tumors" by recruiting key immune cells.
Interestingly, the synergistic antitumor effect was not observed in the B16 melanoma and Hepa1-6 hepatoma carcinoma models, indicating that the efficacy of the combination is model-dependent and potentially linked to the specific tumor microenvironment and its capacity to produce certain cytokines like IL-12. nih.gov
Table 1: Synergistic Antitumor Effects of APG-1387 and Anti-PD-1 Antibody in Syngeneic Mouse Models
| Cancer Model | Synergistic Effect Observed | Key Findings |
|---|---|---|
| ID8 Ovarian Cancer | Yes | Synergistic antitumor effects. |
| MC38 Colon Cancer | Yes | Significant tumor growth inhibition and increased survival. nih.gov |
| Nearly 2-fold increase in tumor-infiltrating CD3+ NK1.1+ cells. nih.gov | ||
| Effect dependent on IL-12 secretion by tumor cells. nih.gov | ||
| B16 Melanoma | No | No significant synergistic antitumor effect compared to single agents. nih.gov |
| Hepa1-6 Hepatoma | No | No significant synergistic antitumor effect compared to single agents. nih.gov |
Implementation of Patient-Derived Xenograft (PDX) Models for Translational Research
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more clinically relevant platform for evaluating anticancer agents. Research on APG-1387 has utilized PDX models to explore its efficacy in combination with targeted therapies in specific genetic contexts.
In a study focused on pancreatic cancer, the therapeutic potential of APG-1387 in combination with a PARP inhibitor (olaparib) and a MEK inhibitor (trametinib) was assessed in a panel of pancreatic cancer PDX models. aacrjournals.org The selection of the combination strategy was guided by the genomic biomarkers of the tumors. The combination of APG-1387 with olaparib (B1684210) was tested in PDXs with BRCA1/2 mutations, while the combination with trametinib (B1684009) was evaluated in PDXs harboring KRAS mutations. aacrjournals.org
The results demonstrated that APG-1387 enhanced the antitumor activity of olaparib in four out of six (67%) of the BRCA1/2 mutant PDX models, leading to a 44% reduction in the tumor growth (T/C value) and even partial tumor regression in one model. aacrjournals.org Similarly, when combined with trametinib in KRAS mutant PDXs, an improved antitumor activity was observed in four out of nine (44%) models, with a 34% reduction in the T/C value. aacrjournals.org A follow-up efficacy study in a PDX model with both BRCA2 and KRAS mutations confirmed the synergistic effect of APG-1387 with both PARP and MEK inhibitors. aacrjournals.org These findings underscore the potential of using a biomarker-guided approach with PDX models to identify patient populations that may benefit from combination therapies involving APG-1387.
Development and Use of Humanized Mouse Models for Viral Infection Studies
Humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or tissues to create a functional human immune system, provide a unique in vivo platform for studying human-specific viral infections. A groundbreaking study utilized humanized bone marrow/liver/thymus (BLT) mice to investigate the effect of APG-1387 on latent Human Immunodeficiency Virus (HIV) reservoirs, a major obstacle to a cure.
In virally suppressed, antiretroviral therapy (ART)-treated hu-BLT mice, APG-1387 was shown to augment cell-associated viral RNA and significantly reduce the number of cells containing HIV DNA. mssm.edu This effect was achieved without causing T-cell activation or proliferation, which is a desirable characteristic for a latency-reversing agent. mssm.edu Furthermore, upon interruption of ART, the mice treated with APG-1387 exhibited a delayed and lower level of viral rebound compared to the control group. mssm.edu This study provides strong preclinical evidence that APG-1387 can effectively reactivate latent HIV and reduce the size of the viral reservoir, highlighting its potential as a component of an HIV cure strategy. mssm.edu
Structural Biology and Computational Chemistry in APG-1387 Discovery and Optimization
Molecular Modeling Studies for IAP Recognition and Binding Affinity
APG-1387 is a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, designed to target and inhibit IAP proteins. nih.govcancer.gov Its mechanism of action involves binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, which leads to their proteasomal degradation and subsequently promotes apoptosis. nih.govaacrjournals.org Specifically, APG-1387 binds to the BIR2 and BIR3 domains of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). nih.gov
While detailed proprietary molecular modeling studies that led to the specific design of APG-1387 are not extensively published, the general principles of designing bivalent SMAC mimetics are well-established. These molecules are engineered to mimic the binding of the endogenous SMAC protein to IAPs. The bivalent nature of APG-1387, with two SMAC-mimicking moieties connected by a linker, is designed to enhance its binding affinity and efficacy in inducing the degradation of IAPs compared to monovalent mimetics. This design allows for the simultaneous engagement of multiple BIR domains, leading to more efficient disruption of IAP function. The chemical structure of APG-1387, 3,3'-(1,3-phenylenebis(sulfonyl))bis(N-(diphenylmethyl)decahydro-5-(((2S)-2-(methylamino)-1-oxopropyl)amino)-6-oxo-pyrrolo(1,2-a)(1,5)diazocine-8-carboxamide), reflects the complexity involved in optimizing its interaction with the target proteins. cancer.gov
High-Throughput Screening Platforms for Compound Combinatorial Analysis
While specific studies detailing the use of high-throughput screening (HTS) platforms for the combinatorial analysis of APG-1387 with extensive compound libraries are not publicly available, this methodology is a standard and crucial approach in modern drug discovery for identifying synergistic drug combinations. HTS platforms allow for the rapid screening of thousands of compound combinations to identify those that exhibit synergistic effects, meaning the combined effect is greater than the sum of their individual effects.
For a compound like APG-1387, which has a well-defined mechanism of action in promoting apoptosis, HTS would be an invaluable tool to systematically explore synergistic interactions with a wide range of other anticancer agents, including chemotherapeutics, targeted therapies, and other immunomodulatory drugs. The findings from the PDX model studies, where APG-1387 was rationally combined with PARP and MEK inhibitors based on genetic biomarkers, are indicative of the types of synergistic relationships that can be more broadly and efficiently identified through HTS. aacrjournals.org The development of microfluidic HTS systems, for instance, allows for the generation of a large number of pairwise drug concentrations to screen for synergistic interactions on cancer cells in a time- and cost-effective manner.
Investigation of Mechanisms of Resistance and Strategies for Therapeutic Overcoming
Elucidation of Intrinsic Resistance Mechanisms to IAP Antagonist Therapies in Preclinical Settings
Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to IAP antagonist monotherapy. Preclinical studies have identified several key mechanisms that allow tumor cells to evade apoptosis despite the effective degradation of cellular IAPs (cIAPs) by agents like APG-1387.
A primary factor for the single-agent activity of SMAC mimetics is the induction of an autocrine tumor necrosis factor-alpha (TNF-α) signaling loop. nih.gov In sensitive cell lines, IAP antagonism leads to the activation of the non-canonical NF-κB pathway, resulting in the production and secretion of TNF-α. This, in turn, activates the extrinsic apoptotic pathway in the same cells, leading to cell death. Consequently, cancer cells that fail to produce sufficient levels of TNF-α upon treatment with a SMAC mimetic often exhibit intrinsic resistance. nih.govnih.gov Studies in hepatocellular carcinoma (HCC) cell lines, for instance, have shown that while APG-1387 effectively induces the degradation of cIAP1 and cIAP2, it has a minimal effect on apoptosis when used as a monotherapy, highlighting this form of intrinsic resistance. frontiersin.org
Another significant mechanism of resistance involves the overexpression of apoptosis inhibitors that act downstream or parallel to IAPs. In preclinical models of colorectal cancer (CRC), the pseudo-caspase FLICE-like inhibitory protein (FLIP) has been identified as a major mediator of resistance to IAP antagonists. qub.ac.uk FLIP structurally resembles caspase-8 but lacks enzymatic activity. It binds to the Fas-Associated Death Domain (FADD) within the death-inducing signaling complex (DISC), preventing the recruitment and homodimerization of procaspase-8, which is essential for initiating the extrinsic apoptosis cascade. qub.ac.uk Therefore, even if an IAP antagonist is present alongside TNF-α, high levels of FLIP can effectively block the apoptotic signal.
Furthermore, aberrant activity in cell survival pathways can contribute to resistance. In certain cancer cells, such as chronic lymphocytic leukemia (CLL), resistance to SMAC mimetics has been linked to elevated, aberrant NF-κB activity in cells that lack the ripoptosome, a cell death-inducing complex. nih.gov This underlying dysregulation of survival signaling can override the pro-apoptotic signals initiated by IAP antagonism.
Table 1: Preclinical Findings on Intrinsic Resistance Mechanisms to IAP Antagonists
| Resistance Mechanism | Key Protein/Pathway Involved | Preclinical Model | Key Findings |
|---|---|---|---|
| Insufficient Apoptotic Signaling | TNF-α | B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cell lines | Intrinsic sensitivity was associated with the ability to induce an autocrine TNF-α-dependent cell death loop. nih.gov |
| Blockade of Caspase Activation | FLICE-like inhibitory protein (FLIP) | Colorectal Cancer (CRC) cell lines | FLIP was identified as a major mediator of resistance by inhibiting procaspase-8 homodimerization, even in the presence of an IAP antagonist and TNF-α. qub.ac.uk |
| Pro-Survival Pathway Activation | NF-κB | Chronic Lymphocytic Leukemia (CLL) cells | Resistance to SMAC mimetics was attributed to elevated aberrant NF-κB activity in ripoptosome-lacking cells. nih.gov |
Development of Combination Strategies to Circumvent or Attenuate Therapeutic Resistance
To overcome the limitations of intrinsic resistance, extensive preclinical research has focused on combining APG-1387 with other therapeutic agents. These strategies aim to either provide the missing pro-apoptotic signal or to simultaneously block parallel survival pathways, thereby sensitizing resistant cancer cells.
A prominent strategy involves combining APG-1387 with immune checkpoint inhibitors (ICIs). Preclinical studies have demonstrated a synergistic antitumor effect between APG-1387 and anti-PD-1 antibodies. nih.govnih.gov In syngeneic mouse models of colon and ovarian cancer, this combination significantly inhibited tumor growth and improved survival rates. nih.gov The proposed mechanism is that APG-1387 can turn immunologically "cold" tumors into "hot" ones. It achieves this by promoting tumor cells to secrete cytokines like Interleukin-12 (IL-12), which in turn upregulates the infiltration of CD3+NK1.1+ cells into the tumor microenvironment. nih.gov Blocking IL-12 was found to abrogate the synergistic effects of the combination therapy, confirming its critical role in this process. nih.gov
Another effective approach is to combine APG-1387 with agents that directly activate the extrinsic apoptotic pathway, such as TNF-α or TNF-related apoptosis-inducing ligand (TRAIL). frontiersin.orgnih.gov In HCC models where APG-1387 monotherapy was ineffective, its combination with TNF-α or TRAIL led to significant, caspase-dependent reductions in cell viability and proliferation. frontiersin.org This synergistic killing effect was observed even in HCC cells with cancer stem cell-like properties, which are notoriously resistant to many therapies. frontiersin.org
Furthermore, APG-1387 has been shown to enhance the efficacy of immune effector cells. In preclinical studies, APG-1387 promoted the cytotoxic killing effect of Natural Killer (NK) cells on HCC cells both in vitro and in vivo. frontiersin.org This suggests that combining APG-1387 with NK cell-based immunotherapies could be a promising strategy.
These preclinical findings provide a strong rationale for the clinical investigation of APG-1387 in combination regimens to overcome therapeutic resistance and improve patient outcomes.
Table 2: Preclinical Combination Strategies with APG-1387
| Combination Agent | Cancer Model | Key Findings | Proposed Mechanism of Synergy |
|---|---|---|---|
| Anti-PD-1 Antibody | Syngeneic mouse models (MC38 colon, ID8 ovarian) | Significantly inhibited tumor growth and increased survival. nih.gov | APG-1387 promotes tumor cell secretion of IL-12, increasing infiltration of CD3+NK1.1+ immune cells, turning "cold" tumors "hot". nih.gov |
| TNF-α / TRAIL | Hepatocellular Carcinoma (HCC) cell lines (HepG2, HCCLM3) and xenograft models | Significantly reduced cell viability and proliferation; inhibited tumor growth. frontiersin.org | APG-1387 sensitizes resistant HCC cells to TNF-α/TRAIL-mediated extrinsic apoptosis in a caspase-dependent manner. frontiersin.org |
Emerging Research Frontiers and Future Academic Directions for Apg 1387
In-depth Characterization of APG-1387's Pleiotropic Effects on Cellular Processes
APG-1387's primary mechanism of action involves antagonizing IAP family proteins, including X-chromosome-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP-1, cIAP-2). cancer.govmedchemexpress.com This inhibition leads to the degradation of IAPs and disrupts their ability to suppress caspases, thereby promoting cancer cell apoptosis. aacrjournals.orgnih.gov
Key pleiotropic effects of APG-1387 on cellular processes include:
Induction of Apoptosis: By binding to IAPs, APG-1387 facilitates the activation of caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. aacrjournals.orgmedchemexpress.com In ovarian cancer cells, APG-1387 has been shown to induce apoptosis in a dose-dependent manner, leading to DNA damage and characteristic morphological changes. nih.gov
Modulation of the NF-κB Pathway: IAPs are crucial regulators of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation, immunity, and cell survival. aacrjournals.orgresearchgate.net APG-1387 can modulate this pathway, contributing to its anti-tumor effects. nih.gov
Induction of Autophagy: In some cancer cell lines, such as those of ovarian cancer, APG-1387 has been observed to induce cytoprotective autophagy concurrently with apoptosis. nih.gov The inhibition of this autophagy can enhance the apoptotic effects of the compound. nih.gov
Immune System Modulation: APG-1387 has demonstrated the ability to act as a host immune modulator. ascopubs.orgresearchgate.net It can enhance the co-stimulation of human peripheral blood mononuclear cells (PBMCs) and T-cell proliferation in vitro. aacrjournals.org Furthermore, it can promote the killing effect of Natural Killer (NK) cells on hepatocellular carcinoma (HCC) cells. nih.gov
| Cellular Process | Effect of APG-1387 | Key Molecular Events | Cancer Models Studied |
|---|---|---|---|
| Apoptosis | Induction | Degradation of cIAP-1 and XIAP, Caspase-3 activation, PARP cleavage aacrjournals.orgmedchemexpress.com | Hepatocellular Carcinoma, Ovarian Cancer, Nasopharyngeal Carcinoma medchemexpress.com |
| NF-κB Pathway | Modulation | RIP1-dependent activation nih.gov | Ovarian Cancer, Nasopharyngeal Carcinoma nih.govnih.gov |
| Autophagy | Induction (Cytoprotective) | Inhibition of autophagy enhances apoptosis nih.gov | Ovarian Cancer nih.gov |
| Immune Modulation | Enhancement | Increased T-cell proliferation, Enhanced NK cell-mediated killing aacrjournals.orgnih.gov | Syngeneic tumor models, Hepatocellular Carcinoma aacrjournals.orgnih.gov |
Exploration of Novel Combination Therapeutic Modalities and Target Synergies in Preclinical Settings
A significant area of ongoing research is the evaluation of APG-1387 in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance.
Combination with Immune Checkpoint Inhibitors: Preclinical studies have shown a synergistic anti-tumor effect when APG-1387 is combined with anti-PD-1 antibodies. aacrjournals.orgnih.gov This combination has been shown to increase the infiltration of CD3+ and CD8+ T cells and decrease the population of regulatory T cells (Tregs) in the tumor microenvironment. aacrjournals.org The mechanism behind this synergy is partly attributed to APG-1387's ability to promote the secretion of IL-12 from tumor cells, which in turn recruits more CD3+NK1.1+ cells, effectively turning "cold tumors" into "hot tumors". nih.govnih.gov This combination has shown promise in preclinical models of ovarian and colon cancer. nih.gov
Combination with PARP and MEK Inhibitors: In the context of pancreatic cancer, APG-1387 has been investigated in combination with PARP inhibitors (like olaparib) and MEK inhibitors (like trametinib). aacrjournals.org In patient-derived xenograft (PDX) models with BRCA1/2 mutations, combining APG-1387 with olaparib (B1684210) improved anti-tumor activity. aacrjournals.org Similarly, in PDX models with KRAS mutations, the combination with trametinib (B1684009) showed enhanced efficacy. aacrjournals.org
Sensitization to Cytokine- and Immune Cell-Mediated Killing: APG-1387 has been shown to sensitize hepatocellular carcinoma (HCC) cells to the cytotoxic effects of TNF-α and TNF-related apoptosis-inducing ligand (TRAIL). nih.govfrontiersin.org While APG-1387 alone has a modest effect on HCC cell viability, its combination with these cytokines significantly induces apoptosis. nih.gov This synergistic effect is caspase-dependent. nih.gov Furthermore, APG-1387 enhances the killing of HCC cells by NK cells both in vitro and in vivo. nih.govfrontiersin.org
| Combination Agent | Cancer Model | Observed Synergy/Effect | Underlying Mechanism |
|---|---|---|---|
| Anti-PD-1 Antibody | Ovarian Cancer, Colon Cancer nih.gov | Significantly inhibited tumor growth and increased survival nih.gov | Increased tumor-infiltrating CD3+NK1.1+ cells via IL-12 secretion nih.govnih.gov |
| Olaparib (PARP Inhibitor) | Pancreatic Cancer PDX (BRCA1/2 mutant) aacrjournals.org | Improved antitumor activity in 67% of models aacrjournals.org | Under investigation aacrjournals.org |
| Trametinib (MEK Inhibitor) | Pancreatic Cancer PDX (KRAS mutant) aacrjournals.org | Improved antitumor activity in 44% of models aacrjournals.org | Under investigation aacrjournals.org |
| TNF-α / TRAIL | Hepatocellular Carcinoma nih.gov | Significantly reduced cell viability and induced apoptosis nih.gov | Enhanced activation of caspase-8, -9, and -3 nih.gov |
| Natural Killer (NK) Cells | Hepatocellular Carcinoma nih.gov | Promoted NK cell-mediated killing of HCC cells nih.gov | Increased cytotoxic potential of NK cells frontiersin.org |
Identification and Validation of Predictive Biomarkers for Therapeutic Response in Translational Research
To optimize the clinical application of APG-1387, the identification and validation of predictive biomarkers are crucial for patient stratification.
Cytokine Profiles: The synergistic effect of APG-1387 with anti-PD-1 therapy appears to be model-dependent, with IL-12 emerging as a potential biomarker. nih.gov Tumors that can be induced to secrete IL-12 in response to APG-1387 may be more likely to benefit from this combination therapy. nih.gov Preliminary data from a Phase I study also indicated that IL-12, IP-10, and MCP-1 were significantly increased in patient plasma after APG-1387 treatment, suggesting a potential role for these cytokines as pharmacodynamic biomarkers. ascopubs.org
Genetic Alterations: The exploration of APG-1387 in combination with targeted therapies suggests that specific genetic mutations could serve as predictive biomarkers. For instance, BRCA1/2 mutations may predict sensitivity to the combination of APG-1387 and PARP inhibitors, while KRAS mutations may predict sensitivity to its combination with MEK inhibitors in pancreatic cancer. aacrjournals.org
IAP Expression Levels: Given that APG-1387 directly targets IAP proteins, the expression levels of cIAP-1, cIAP-2, and XIAP in tumor tissues could potentially serve as a biomarker for sensitivity to APG-1387, either as a monotherapy or in combination. aacrjournals.orgresearchgate.net Overexpression of IAPs is a common feature in many cancers and is often associated with a poor prognosis. aacrjournals.orgfrontiersin.org
| Biomarker Category | Potential Biomarker | Rationale/Hypothesis | Therapeutic Context |
|---|---|---|---|
| Cytokine Profile | Tumor IL-12 Secretion | Predicts synergistic effect with anti-PD-1 by recruiting immune cells nih.gov | Combination with anti-PD-1 inhibitors |
| Genetic Alterations | BRCA1/2 Mutations | May predict sensitivity to combination with PARP inhibitors aacrjournals.org | Combination with PARP inhibitors |
| Genetic Alterations | KRAS Mutations | May predict sensitivity to combination with MEK inhibitors aacrjournals.org | Combination with MEK inhibitors |
| Protein Expression | IAP (cIAP-1, cIAP-2, XIAP) Levels | Direct targets of APG-1387; overexpression may indicate dependency aacrjournals.orgresearchgate.net | Monotherapy and combination therapies |
Q & A
Q. What are the primary mechanisms by which APG-1387 induces apoptosis in cancer cells?
APG-1387 promotes apoptosis via caspase-3 and PARP cleavage, while degrading IAP proteins (cIAP1, cIAP2, XIAP). Methodologically, researchers can validate these mechanisms using Western blotting for cleaved caspases/PARP and ELISA for IAP protein quantification. Dose-dependent effects are observed in ovarian cancer models, with higher doses (e.g., 5 mg/kg in mice) showing stronger tumor suppression .
Q. Which experimental models are commonly used to assess APG-1387’s preclinical efficacy?
Key models include:
Q. How is APG-1387’s impact on autophagy validated experimentally?
Autophagy induction is assessed via LC3-I/II conversion (Western blot), Beclin-1 knockdown (siRNA transfection), and immunofluorescence for autophagosome formation (e.g., LC3-II puncta in SKOV3 cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in APG-1387’s dual role in HBV replication (enhancement vs. suppression)?
In vitro studies show low-dose APG-1387 (<10 nM) slightly enhances HBV replication via cIAP2 stabilization, while in vivo models demonstrate suppression through immune-mediated clearance. To reconcile this, researchers should:
- Compare in vitro hepatoma cell lines (e.g., PLC/PRF/5) with primary human hepatocytes.
- Validate immune cell recruitment (e.g., NK/T-cell activation) in HBV-infected mice treated with APG-1387 .
Q. What experimental designs optimize APG-1387 combination regimens (e.g., with PD-1 inhibitors)?
- Dose escalation : APG-1387 (20–60 mg IV weekly) + pembrolizumab (200 mg every 3 weeks) in phase Ib trials, with PK/PD monitoring (cIAP1/XIAP suppression) .
- Synergy testing : Use Bliss independence models in co-cultures of tumor cells and PBMCs to quantify T-cell activation .
Q. How do researchers differentiate APG-1387’s direct antiviral effects from immune-mediated HBV/HIV clearance?
- Direct effects : Measure HBV DNA/HIV RNA in cell cultures lacking immune cells.
- Immune-mediated effects : Use adoptive transfer experiments in mice (e.g., depleting CD8+ T-cells) to assess viral rebound .
Q. What biomarkers are critical for stratifying patients in APG-1387 clinical trials?
- Tumor studies : Baseline IAP protein expression (IHC), TNF-α levels (ELISA).
- HBV studies : HBsAg seroclearance kinetics, cIAP1 degradation in liver biopsies .
Methodological Guidance
Q. What techniques quantify APG-1387’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- PK : LC-MS/MS for plasma concentration (Tmax = 1–2 hr, t1/2 = 4–6 hr in mice) .
- PD : cIAP1 degradation in PBMCs (flow cytometry) and plasma cytokine profiling (multiplex assays) .
Q. How to design a phase II trial for APG-1387 in chronic HBV?
Q. What statistical methods address heterogeneity in APG-1387’s antitumor responses?
- Use mixed-effects models to account for inter-patient variability in tumor volume/virologic endpoints.
- Stratify responders/non-responders by baseline IAP expression .
Data Interpretation Challenges
Q. Why does APG-1387 show limited single-agent activity in metastatic prostate cancer (mPC)?
In mPC phase I trials, APG-1387 monotherapy (20–60 mg) achieved partial responses in only 2/23 patients. This may reflect tumor microenvironment resistance (e.g., upregulated anti-apoptotic BCL-2 proteins). Researchers should test BCL-2 inhibitors (e.g., venetoclax) in combination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
